7-Bromo-5-methyl-1H-indazole is a halogenated heterocyclic compound belonging to the indazole family. Indazoles are a class of aromatic heterocyclic compounds characterized by a fused benzene and pyrazole ring system. [] The presence of a bromine atom at the 7-position and a methyl group at the 5-position on the indazole ring system gives 7-bromo-5-methyl-1H-indazole its unique structural and chemical properties. This compound has garnered significant interest in scientific research, particularly in the development of new pharmaceutical agents and as a building block in organic synthesis. [, , , , ]
7-Bromo-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The specific substitution of a bromine atom at the 7th position and a methyl group at the 5th position distinguishes this compound, making it of interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
This compound can be classified as an indazole derivative, which has been recognized for its diverse biological activities, including anti-inflammatory and anticancer properties. Indazole derivatives are often studied for their ability to interact with various biological targets, leading to significant therapeutic applications.
The synthesis of 7-bromo-5-methyl-1H-indazole can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-4-methylphenylhydrazine, the compound can be synthesized via a cyclization reaction using suitable catalysts and solvents. This process typically requires heating the mixture to a specific temperature for an extended period to ensure complete cyclization.
In industrial applications, optimizing reaction conditions for large-scale synthesis is crucial. Techniques such as continuous flow reactors and advanced purification methods enhance yield and purity while also considering environmental sustainability by utilizing eco-friendly solvents and catalysts .
The molecular formula of 7-bromo-5-methyl-1H-indazole is C8H7BrN2, with a molecular weight of approximately 215.06 g/mol. The structure features:
The compound's structural configuration allows for various interactions with biological molecules, contributing to its potential therapeutic effects.
7-Bromo-5-methyl-1H-indazole can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 7-bromo-5-methyl-1H-indazole involves its interaction with specific biological targets, leading to alterations in cellular processes. For example, some studies have indicated that indazole derivatives can inhibit the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha in a concentration-dependent manner. This suggests potential applications in treating inflammatory conditions and certain cancers .
7-Bromo-5-methyl-1H-indazole is a solid compound with a melting point ranging between 180 °C and 186 °C. Its solubility characteristics and stability under various conditions are essential for practical applications in pharmaceuticals.
Key physical properties include:
These properties are critical when considering the compound's formulation in drug development .
The primary applications of 7-bromo-5-methyl-1H-indazole are found within medicinal chemistry and pharmacology. Its derivatives are being explored for their potential use in:
Research continues to explore its biological activities and mechanisms, aiming to develop new therapeutic agents based on its unique structural properties .
The systematic IUPAC name for this compound is 7-bromo-5-methyl-1H-indazole, reflecting the precise positioning of substituents on the indazole scaffold. The parent heterocycle is a fused bicyclic system consisting of a benzene ring condensed with a pyrazole ring. The name explicitly denotes:
Structural isomerism arises due to potential regioisomeric substitution patterns. The closely related isomer 5-bromo-7-methyl-1H-indazole (CAS# 156454-43-2) exemplifies this phenomenon. While both isomers share the identical molecular formula (C8H7BrN2) and molecular weight (211.06 g/mol), the distinct spatial arrangement of bromine and methyl substituents significantly alters their physicochemical and electronic properties. In the 7-bromo-5-methyl isomer, the bromine is positioned meta to the pyrazole fusion point and ortho to the methyl group, creating a unique steric and electronic environment compared to the isomer where bromine is para to the fusion point [7].
Table 1: Nomenclature and Isomeric Identification
Compound Identifier | 7-Bromo-5-methyl-1H-indazole | 5-Bromo-7-methyl-1H-indazole (Isomer) |
---|---|---|
IUPAC Name | 7-Bromo-5-methyl-1H-indazole | 5-Bromo-7-methyl-1H-indazole |
CAS Registry Number | 885272-97-9 | 156454-43-2 |
Molecular Formula | C8H7BrN2 | C8H7BrN2 |
Molecular Weight (g/mol) | 211.06 | 211.06 |
Canonical SMILES | CC1=CC2=C(NN=C2)C(Br)=C1 | CC1=CC2=C(NN=C2)C(Br)=C1 (Isomeric SMILES differ in atom numbering) |
While experimental single-crystal X-ray diffraction data for 7-bromo-5-methyl-1H-indazole is not currently available in the public literature, its molecular geometry can be inferred through computational methods and structural analogues. Calculated parameters based on Advanced Chemistry Development (ACD/Labs) software indicate a predicted density of 1.654 ± 0.06 g/cm³ at 20°C and 760 Torr [3].
The indazole core inherently possesses a near-planar structure due to aromaticity. The presence of the electron-withdrawing bromine atom at C7 and the electron-donating methyl group at C5 introduces localized electronic effects and subtle bond distortions:
A comprehensive spectroscopic profile enables unambiguous identification and characterization of 7-bromo-5-methyl-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy:Predicted 1H NMR spectral data (based on chemical shift calculations and analogous indazoles):
Predicted 13C NMR spectral data:
Fourier Transform Infrared (FT-IR) Spectroscopy:Key vibrational modes predicted:
Ultraviolet-Visible (UV-Vis) Spectroscopy:The conjugated π-system of the indazole core combined with substituents dictates absorption:
Table 2: Experimental Physicochemical Properties and Predicted Spectroscopic Features
Property | Value / Description | Source/Calculation Method |
---|---|---|
Solubility (Water, 25°C) | Very slightly soluble (0.23 g/L) | Calculated (ACD/Labs Software) [3] |
Density (20°C, 760 Torr) | 1.654 ± 0.06 g/cm³ | Calculated (ACD/Labs Software) [3] |
Predicted CCS [M+H]+ (Ų) | 135.0 | PubChem Lite [6] |
Characteristic FT-IR (C-Br) | ~ 670-750 cm⁻¹ | Based on aryl bromide analogs |
Characteristic UV λ_max (pred.) | ~ 270-290 nm | Based on indazole chromophore |
Indazoles exhibit a defining feature: prototropic tautomerism between the 1H and 2H forms. In 7-bromo-5-methyl-1H-indazole, the hydrogen atom bonded to nitrogen can reside predominantly on N1 (1H-tautomer) or N2 (2H-tautomer). The 1H-tautomer (1H-indazole form) is overwhelmingly favored in the solid state and in neutral solutions for unsubstituted indazoles and simple derivatives, as reflected in the preferred IUPAC name and the reported SMILES notation (CC1=CC2=C(NN=C2)C(Br)=C1, indicating the NH group attached to N1) [5] [6].
Factors influencing tautomeric equilibrium:
The compound demonstrates good stability under standard storage conditions (sealed in dry, room temperature). The presence of bromine and the methyl group does not introduce significant instability compared to the parent indazole. However, like many heterocycles, it may be sensitive to strong acids, strong bases, or prolonged exposure to light/oxidizing agents over extended periods [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0